(14R)-14-Methylhexadecan-1-OL
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Overview
Description
(14R)-14-Methylhexadecan-1-OL is a chiral alcohol with a long hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (14R)-14-Methylhexadecan-1-OL typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 14-methylhexadecanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding unsaturated precursor. This process is typically conducted in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(14R)-14-Methylhexadecan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 14-Methylhexadecanal or 14-Methylhexadecanoic acid.
Reduction: 14-Methylhexadecane.
Substitution: 14-Methylhexadecyl chloride.
Scientific Research Applications
(14R)-14-Methylhexadecan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its role in biological systems, including its potential as a pheromone or signaling molecule.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (14R)-14-Methylhexadecan-1-OL involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and enzyme activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(14S)-14-Methylhexadecan-1-OL: The enantiomer of (14R)-14-Methylhexadecan-1-OL, which has similar chemical properties but different biological activities due to its chirality.
Hexadecan-1-OL: A straight-chain alcohol with similar chemical properties but lacking the methyl group at the 14th position.
14-Methylhexadecanoic acid: The oxidized form of this compound, which has different chemical reactivity and applications.
Uniqueness
This compound is unique due to its chiral center and long hydrocarbon chain, which confer specific chemical and biological properties. Its chirality can lead to different interactions with biological molecules, making it a valuable compound for studying stereochemistry and chiral recognition in biological systems.
Properties
CAS No. |
642995-39-9 |
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Molecular Formula |
C17H36O |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
(14R)-14-methylhexadecan-1-ol |
InChI |
InChI=1S/C17H36O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3/t17-/m1/s1 |
InChI Key |
WQBUQCSTGAHNSM-QGZVFWFLSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCCCCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCO |
Origin of Product |
United States |
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